molecular formula C10H16N4O2 B7357763 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

货号 B7357763
分子量: 224.26 g/mol
InChI 键: UHTWVFAFSQZPHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as LSN3316612, is a novel compound that has shown potential as a therapeutic agent for various diseases.

作用机制

The exact mechanism of action of 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one is not fully understood. However, it is known that this compound inhibits the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of autoimmune diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

实验室实验的优点和局限性

One advantage of using 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its specificity for BET proteins. This specificity allows for targeted modulation of gene expression, which can be useful in studying the role of specific genes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the research and development of 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one. One area of interest is the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, the development of more soluble forms of this compound could improve its utility in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a novel compound that has shown potential as a therapeutic agent for various diseases. Its specificity for BET proteins allows for targeted modulation of gene expression, which can be useful in studying the role of specific genes in various cellular processes. Future research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

合成方法

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one was synthesized by a team of researchers at Eli Lilly and Company. The synthesis method involved a series of reactions, starting with the reaction of 5-bromo-1-pentene with 1,4-diazabicyclo[2.2.2]octane to form the spirocyclic intermediate. This intermediate was then reacted with 1,2,4-triazole-5-carboxylic acid to form the final product, this compound.

科学研究应用

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one has shown potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurological disorders. In preclinical studies, this compound has demonstrated anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown efficacy in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In neurological disorders, this compound has shown potential as a treatment for Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

3-(8-oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c15-9-11-8(12-13-9)6-14-4-5-16-7-10(14)2-1-3-10/h1-7H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTWVFAFSQZPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。